2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester
CAS No.:
Cat. No.: VC18837891
Molecular Formula: C28H27N3O2
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H27N3O2 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | prop-2-enyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
| Standard InChI | InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2 |
| Standard InChI Key | LSYZWILWBZGXQL-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure combines three distinct functional groups:
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Amino Acid Backbone: The propionic acid derivative provides a chiral center, typically in the (R)- or (S)-configuration, which influences stereochemical outcomes in reactions .
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Trityl-Protected Imidazole: The 1-trityl-1H-imidazol-4-yl group introduces steric bulk and protects the imidazole nitrogen during synthetic procedures, enhancing stability .
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Allyl Ester: The allyloxycarbonyl group acts as a temporary protecting group for carboxylic acids, enabling selective deprotection under mild conditions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | Not publicly disclosed |
| Protection Groups | Trityl (imidazole), Allyl (ester) |
The trityl group () contributes significantly to the compound’s hydrophobicity, while the allyl ester enhances solubility in organic solvents like tetrahydrofuran (THF) and methanol .
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Imidazole Protection: The imidazole nitrogen is protected with a trityl group using trityl chloride in the presence of a base like triethylamine .
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Amino Acid Functionalization: The propionic acid backbone is derivatized with an allyl ester via allylation of the carboxylic acid using allyl bromide and a catalyst .
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Purification: Chromatographic techniques isolate the product, with yields varying based on reaction optimization.
Key Reagents and Conditions
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Oxidation: Potassium permanganate () for converting alcohols to ketones.
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Reduction: Lithium aluminum hydride () for reducing esters to alcohols.
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Solvents: THF, methanol, and dichloromethane are commonly employed .
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Deprotection: Palladium-catalyzed removal of the allyl group under neutral conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Imidazole Protection | Trityl chloride, , DCM | Trityl-protected imidazole |
| Allyl Ester Formation | Allyl bromide, , THF | Allyl ester derivative |
| Deprotection | , Morpholine | Free carboxylic acid |
Applications in Biochemical Research
Enzyme and Receptor Studies
The imidazole moiety participates in hydrogen bonding and metal coordination, mimicking natural histidine residues in enzymes . For example, histamine receptors (e.g., and ) bind imidazole-containing ligands, making this compound a potential agonist/antagonist candidate .
Peptide Synthesis
The allyl ester group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection. Its orthogonal deprotection compatibility with Fmoc/t-Bu strategies enables precise chain elongation . For instance, lanthionine-containing peptides utilize similar allyl-protected intermediates .
Biological Activities and Mechanistic Insights
While direct biological data for this compound is limited, structural analogs exhibit:
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Receptor Modulation: Trityl-protected imidazoles show affinity for G protein-coupled receptors (GPCRs), altering neurotransmitter release .
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Antimicrobial Potential: Imidazole derivatives are known for antifungal and antibacterial properties, though activity depends on substituents.
Table 3: Comparison with Analogous Compounds
Challenges and Future Directions
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Stereochemical Control: Achieving enantiopure synthesis remains challenging due to the compound’s chiral centers .
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Biological Profiling: Systematic studies are needed to elucidate its pharmacokinetics and toxicity.
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Catalytic Deprotection: Developing greener catalysts for allyl group removal could enhance sustainability .
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